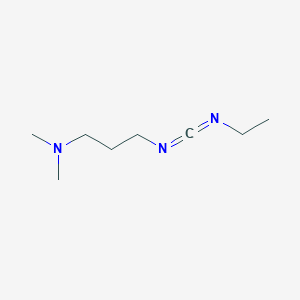

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

概述

描述

N-(3-Dimethylaminopropyl)-N′ -ethylcarbodiimide is commonly used in combination with N-hydroxysuccinimide (NHS) in carbodiimide coupling reaction to activate carboxyl group for coupling with amines to form amides.

Carbodiimide cross-linking reagent.

作用机制

Target of Action

The primary target of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are carboxyl groups . EDC is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by reacting with a carboxyl group first and forming an amine-reactive O-acylisourea intermediate . This intermediate quickly reacts with an amino group to form an amide bond, releasing an isourea by-product . The intermediate is unstable in aqueous solutions, so two-step conjugation procedures often rely on N-hydroxysuccinimide (NHS) for stabilization .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters . These biochemical pathways are crucial in various biological processes, including protein synthesis and signal transduction.

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in the body if administered. The ADME properties of EDC would depend on the specific conditions of its use, including the route of administration and the presence of other substances.

Result of Action

The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can result in the crosslinking of proteins to nucleic acids or other proteins, the synthesis of peptides, or the formation of immunoconjugates . The specific molecular and cellular effects would depend on the particular molecules being linked.

Action Environment

The action of EDC is influenced by environmental factors such as pH and temperature. It is typically employed in the 4.0-6.0 pH range . The reaction efficiency can be increased or the active intermediate stabilized for later reaction to amines by including NHS or Sulfo-NHS . The stability of EDC itself would depend on storage conditions, including temperature, humidity, and exposure to light.

生化分析

Biochemical Properties

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE plays a significant role in biochemical reactions. It is used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) . Notably, the triple helix of SCol is crucial for its 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE-induced gelation .

Cellular Effects

1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE exhibits cytotoxic activity, which may be of potential therapeutic use . It has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .

Molecular Mechanism

The molecular mechanism of action of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE involves the activation of carboxyl groups to form an unstable O-acylisourea intermediate which reacts with primary amines to form amide bonds . This reaction can be stabilized with the addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE change over time. For instance, it has been used to induce the gelation of succinylated collagen (SCol) based on the formation of anhydride bonds between the carboxyl groups of SCol . The concentration of the SCol system was increased to 30.0 mg mL −1, which was much higher than that of the collagen system (10 mg mL −1) .

Dosage Effects in Animal Models

The effects of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE vary with different dosages in animal models. For instance, it has been used to crosslink collagen membranes for guided bone regeneration in Beagle Dogs . The study showed that cross-linking the collagen membranes with 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE enhanced the physical properties (tensile strength and enzymatic degradation) of the collagen membranes without risk of toxicity .

Metabolic Pathways

It is known that it is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

生物活性

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely utilized reagent in bioconjugation and peptide synthesis, primarily known for its role in facilitating the formation of amide bonds between carboxylic acids and amines. This article explores the biological activity of EDC, focusing on its cytotoxic effects, applications in immunoassays, and its impact on tissue engineering.

EDC functions as a zero-length cross-linker, promoting the formation of covalent bonds between biomolecules without the need for additional linkers. This mechanism is particularly significant in the context of protein cross-linking and stabilization of biomaterials. The biological activity of EDC is underpinned by its ability to induce DNA interchain cross-linking, leading to cytotoxic effects in various cell types.

Cytotoxic Activity

Research has demonstrated that EDC exhibits cytotoxic properties through several mechanisms:

- DNA Interchain Cross-Linking : EDC treatment leads to G2/M cell cycle arrest followed by apoptosis in transformed cells. This effect is attributed to the formation of cross-links within double-stranded DNA, which disrupts normal cell cycle progression and induces cell death .

- Tumor Growth Inhibition : In vivo studies have shown that EDC administration can significantly increase the lifespan of animals with experimental tumors. Analysis of tumor cells revealed upregulation of p21/WAF1, indicating a potential therapeutic application for EDC in cancer treatment .

Applications in Immunoassays

EDC is extensively used in immunological assays due to its effectiveness in cross-linking antibodies on functionalized surfaces. A study comparing various EDC-based strategies for antibody immobilization highlighted its superior performance in surface plasmon resonance (SPR) assays:

- Cross-Linking Efficiency : EDC-based methods showed enhanced binding efficiency of capture antibodies on APTES-functionalized surfaces compared to other cross-linking agents. The results indicated that EDC provides a robust platform for developing sensitive immunodiagnostic tools .

Tissue Engineering Applications

The use of EDC in tissue engineering has been explored, particularly concerning collagen-based scaffolds:

- Mechanical Properties Improvement : A study investigated the effect of EDC on canine tendon sutures. It was found that sutures treated with a 10% EDC solution exhibited improved pull-out strength and stiffness while maintaining acceptable levels of cytotoxicity. This suggests that EDC can enhance the mechanical properties of sutures used in tendon repairs, facilitating early mobilization post-surgery .

- Cell Viability and Proliferation : The biological characterization of collagen fibers cross-linked with EDC showed that lower concentrations (0.25 mM) resulted in better cell adhesion and proliferation compared to higher concentrations (25 mM). This indicates that while EDC enhances mechanical stability, careful optimization of its concentration is crucial for maintaining cellular viability .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of EDC:

Case Studies

- Cancer Treatment : In a study involving tumor-bearing mice, administration of EDC led to significant tumor growth inhibition and increased survival rates. The molecular analysis indicated a shift in cytokinesis dynamics within tumor cells, supporting EDC's potential as an anticancer agent .

- Tendon Repair : A clinical study focused on canine tendon repairs demonstrated that sutures treated with EDC not only enhanced mechanical strength but also allowed for better integration with surrounding tissues, thereby improving overall surgical outcomes .

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for activating carboxyl groups using EDC in peptide synthesis?

EDC is commonly used to activate carboxyl groups for conjugation with primary amines (e.g., in peptide bond formation). The standard protocol involves combining EDC with N-hydroxysuccinimide (NHS) or sulfo-NHS to stabilize the reactive O-acylisourea intermediate, preventing hydrolysis. A typical reaction uses a 1:1 molar ratio of EDC:NHS in a pH 4.7–6.0 buffer (e.g., MES or PBS). The reaction proceeds at room temperature for 15–60 minutes, followed by purification to remove excess reagents .

Q. How does EDC crosslinking affect collagen-based biomaterials?

EDC crosslinking enhances collagen’s mechanical stability and resistance to enzymatic degradation. A standard protocol involves immersing collagen fibers in a solution containing 25 mM EDC and 12.5 mM NHS in 80% ethanol/20% PBS (pH 5.5) for 24 hours. This forms zero-length crosslinks between carboxyl and amine groups, preserving biocompatibility while increasing tensile strength and collagenase resistance .

Q. What safety precautions are critical when handling EDC?

EDC is moisture-sensitive and corrosive. Use gloves, eye protection, and work in a fume hood. Avoid inhalation of dust and contact with strong acids/oxidizers. Store desiccated at 2–8°C. Hazard codes include H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Advanced Research Questions

Q. How does pH control influence EDC-mediated crosslinking in tissue engineering?

Uncontrolled pH during EDC crosslinking (e.g., in acellular matrix grafts) leads to heterogeneous crosslink formation, increasing shear stiffness (21× vs. 14× with pH control) but reducing collagen denaturation temperature (21.7°C vs. 24.3°C). Controlled pH (5.5) favors intramolecular crosslinks, enhancing thermal stability while minimizing lysine consumption .

Q. Why do conflicting results arise regarding EDC concentration effects on cell adhesion?

Higher EDC concentrations (e.g., 25 mM) improve collagenase resistance but reduce cell adhesion due to excessive crosslinking density masking cell-binding motifs. Lower concentrations (0.25–2.5 mM) balance mechanical integrity with biocompatibility, as seen in tenocyte adhesion studies .

Q. How can researchers mitigate side reactions during EDC-mediated amidation?

EDC’s O-acylisourea intermediate is prone to hydrolysis. Optimize yield by:

- Using a 3:1 molar ratio of NHS:EDC to stabilize the intermediate.

- Conducting reactions at 4°C to slow hydrolysis.

- Adding N-hydroxysulfosuccinimide (sulfo-NHS) for water-soluble conjugates .

Q. What methodological advancements improve EDC-based antibody immobilization?

For amine-functionalized platforms (e.g., SPR chips), EDC alone (pH 7.4) outperforms EDC/NHS in antibody coupling efficiency. This avoids NHS-induced charge interference, enhancing immunoassay sensitivity .

Q. Data Contradictions and Resolution

Q. Why do some studies report no mechanical improvement with EDC crosslinking?

While EDC increases enzymatic resistance, its effect on tensile strength depends on fibril alignment and crosslink localization. For example, pH-controlled crosslinking in arterial grafts reduced hoop modulus but improved shear stability, highlighting context-dependent outcomes .

Q. How can EDC’s role in particle functionalization alter dielectrophoretic behavior?

EDAC (EDC’s synonym) treatment reduces carboxylated latex particles’ surface conductance (1.2 nS → 0.7 nS) by converting -COOH to amides. This shifts dielectrophoretic crossover frequencies, enabling separation of functionalized vs. native particles .

Q. Methodological Optimization Tables

Table 1. EDC Crosslinking Optimization in Collagen Fibers

Table 2. EDC vs. EDC/NHS in Antibody Immobilization

| Condition | Coupling Efficiency | Application |

|---|---|---|

| EDC alone (pH 7.4) | High | SPR-based immunoassays |

| EDC/NHS (pH 6.0) | Moderate | ELISA plates |

Q. Specialized Applications

Q. How is EDC applied in mass spectrometry-based protein footprinting?

EDC modifies carboxyl groups in proteins under native conditions, enabling identification of solvent-accessible residues via glycine ethyl ester labeling. This provides structural insights without denaturation .

Q. What role does EDC play in oligomerizing β-amino acids?

At -20°C, EDC accelerates β-amino acid polymerization via eutectic phase concentration. Sodium chloride modulates reaction rates by altering ionic strength .

属性

InChI |

InChI=1S/C8H17N3/c1-4-9-8-10-6-5-7-11(2)3/h4-7H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDZBCPBFSXMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865258 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyldimethylaminopropyl carbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1892-57-5 | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ5OZG6I4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。